

Pen-N3 Azide Probe for Click Chemistry: A Technical Guide

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Compound of Interest		
Compound Name:	Pen-N3	
Cat. No.:	B12382121	Get Quote

Disclaimer: The following technical guide details the hypothetical application of a **Pen-N3** azide probe for click chemistry-based research. As of the latest literature review, the direct use of the **Pen-N3** peptide as a click chemistry probe has not been explicitly documented. This guide is a scientifically informed projection of how such a tool could be synthesized and utilized for studying the Wnt/β-catenin signaling pathway.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the potential application of a **Pen-N3**-based azide probe in click chemistry for targeted biological studies.

Introduction to Pen-N3 and Click Chemistry

Pen-N3 is a known PDZ peptide that functions as an inhibitor of the Wnt/β-catenin signaling pathway by recognizing and binding to the Dishevelled (Dvl) protein[1]. The Wnt/β-catenin pathway is a critical signaling cascade involved in embryogenesis, tissue homeostasis, and is frequently dysregulated in cancer[2][3][4]. The ability to specifically target and study this pathway is of significant interest in drug discovery and chemical biology.

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule[5][6][7][8][9]. This methodology allows for the precise labeling and conjugation of biomolecules in complex biological systems[5][8].



By functionalizing the **Pen-N3** peptide with an azide group, it can be transformed into a powerful probe. This "**Pen-N3** Azide Probe" could be "clicked" onto alkyne-modified reporters (e.g., fluorophores, biotin) or other molecules of interest, enabling researchers to visualize, track, and quantify the distribution and interactions of the **Pen-N3** peptide within cells and tissues, thereby providing deeper insights into the Wnt/β-catenin signaling pathway.

Synthesis and Properties of a Hypothetical Pen-N3 Azide Probe

The synthesis of a **Pen-N3** azide probe would involve the site-specific incorporation of an azide-containing amino acid into the **Pen-N3** peptide sequence during solid-phase peptide synthesis (SPPS)[10][11][12]. Alternatively, post-synthetic modification of the purified **Pen-N3** peptide could be performed to introduce an azide group[5].

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic properties of a synthesized **Pen-N3** azide probe.

Property	Expected Value	Method of Determination
Molecular Formula	Dependent on Pen-N3 sequence + azide linker	Mass Spectrometry
Molecular Weight	Dependent on Pen-N3 sequence + azide linker	Mass Spectrometry (ESI-MS)
Appearance	White to off-white lyophilized powder	Visual Inspection
Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Solubility	Soluble in aqueous buffers (e.g., PBS, Tris)	Experimental Testing
Azide IR Absorption	~2100 cm ⁻¹	Fourier-Transform Infrared (FTIR) Spectroscopy



Experimental Protocols

This section provides detailed, albeit hypothetical, methodologies for the application of a **Pen-N3** azide probe in key experiments.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azide-modified **Pen-N3** peptide while it is still attached to the solid-phase synthesis resin[11].

Materials:

- Azide-functionalized Pen-N3 peptide-resin
- Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
- Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- Swell the azide-functionalized Pen-N3 peptide-resin in DMF.
- Prepare a solution of the alkyne-functionalized reporter molecule (5-10 equivalents relative to resin loading) in DMF.
- Prepare a fresh catalyst solution consisting of CuSO₄ (1-2 equivalents) and a ligand like TBTA or THPTA (5 equivalents) in a DMF/water mixture.



- Add the alkyne solution to the swollen resin, followed by the catalyst solution.
- Initiate the reaction by adding a fresh solution of sodium ascorbate (10-20 equivalents) in water.
- Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
- Wash the resin extensively with DMF and DCM to remove excess reagents.
- Proceed with peptide cleavage and purification.

Labeling of Pen-N3 Azide Probe in Solution

This protocol outlines the click chemistry reaction with the purified **Pen-N3** azide probe in a solution phase.

Materials:

- Purified Pen-N3 azide probe
- Alkyne-functionalized molecule
- Phosphate-buffered saline (PBS), pH 7.4
- CuSO₄ stock solution (e.g., 20 mM in water)
- THPTA ligand stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- DMSO (for dissolving alkyne-functionalized molecules if necessary)

Procedure:

- Dissolve the **Pen-N3** azide probe in PBS to a final concentration of 1-5 mg/mL.
- Add the alkyne-functionalized molecule from a stock solution (typically in DMSO) to the peptide solution.



- Add the THPTA ligand solution.
- Add the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- The labeled **Pen-N3** probe is now ready for purification (e.g., via size-exclusion chromatography) and downstream applications.

Quantitative Data

The efficiency and kinetics of the click reaction are crucial for successful probe application. The following tables present hypothetical quantitative data for the characterization of a **Pen-N3** azide probe.

Reaction Yields with Different Alkyne Partners

Alkyne Partner	Reaction Conditions	Yield (%)	Analytical Method
Propargylamine	CuAAC, RT, 1h	>95%	HPLC, LC-MS
Alkyne-Biotin	CuAAC, RT, 1h	>90%	HPLC, LC-MS
Alkyne-Fluor 594	CuAAC, RT, 1h	>90%	HPLC, UV-Vis
DBCO-PEG4-Alkyne	SPAAC, 37°C, 2h	>85%	HPLC, LC-MS

Kinetic Parameters of CuAAC Reaction

Parameter	Value	Method
Second-order rate constant (k ₂)	10 ⁴ - 10 ⁵ M ⁻¹ s ⁻¹	Fluorescence Quenching Assay
Half-life (t1/2) at 10 μM	< 10 seconds	Kinetic Fluorescence Measurement

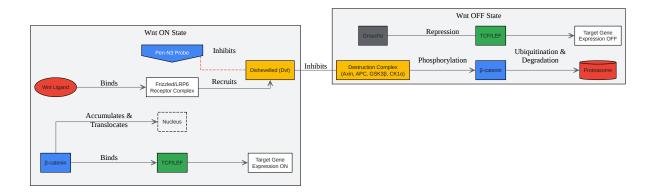


Visualizations

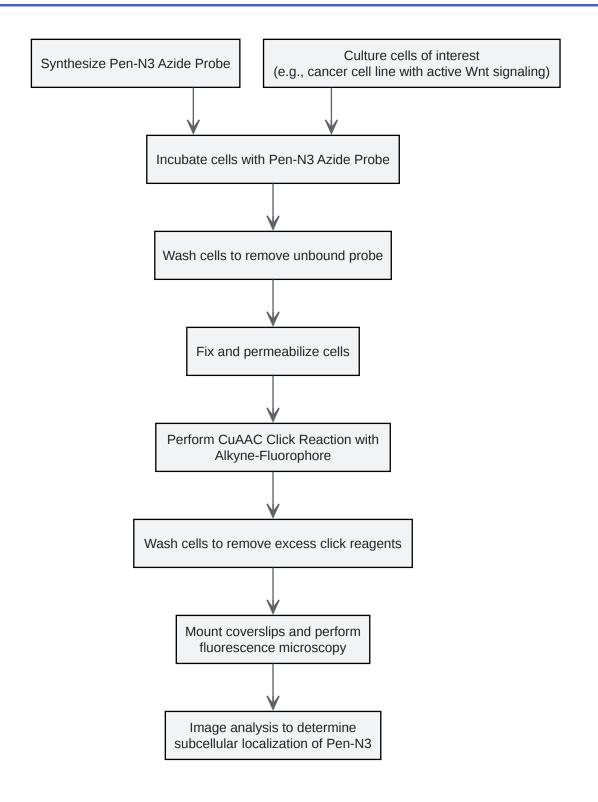
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Wnt/β-catenin Signaling Pathway

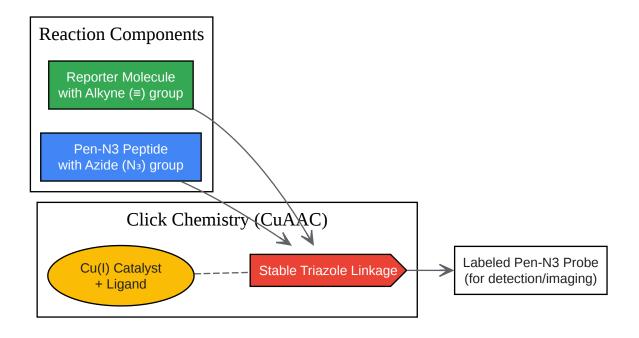












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